molecular formula C15H18N2O B1328396 N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946699-60-1

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

Cat. No. B1328396
CAS RN: 946699-60-1
M. Wt: 242.32 g/mol
InChI Key: QWUVWFLFJBJTOH-UHFFFAOYSA-N
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Description

“N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O2 and a molecular weight of 256.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O2/c1-10-8-14 (6-7-15 (10)16)19-13-5-3-4-12 (9-13)17-11 (2)18/h3-9H,16H2,1-2H3, (H,17,18) . This indicates the specific arrangement of atoms in the molecule and can be used to identify or generate the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.3 g/mol . The InChI code provides information about its molecular structure . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .

Drug Development

As a building block in pharmaceutical synthesis, this chemical is integral in the creation of various drug candidates. Its properties allow for the development of compounds with potential therapeutic effects .

Chemical Synthesis

In synthetic chemistry, this amine is used to construct complex molecules. Its reactivity is harnessed to form bonds with other chemical entities, creating new substances with desired properties .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. This can enhance the interaction of materials with biological systems, which is crucial in biomedical applications .

Analytical Chemistry

In analytical chemistry, it can act as a reagent for detecting or quantifying other substances. Its chemical structure allows it to react selectively with specific analytes, making it useful in various assays .

Biochemical Research

This compound is significant in biochemical research where it may be used to study enzyme kinetics or as a substrate in enzymatic reactions, providing insights into enzyme mechanisms .

Pharmacokinetics

It can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Its structural features make it a suitable model compound for such investigations .

Flow Chemistry

In the field of flow chemistry, this amine is used in the continuous synthesis of important intermediates. Its stability under flow conditions makes it an ideal candidate for process intensification studies .

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-9-14(7-8-15(11)16)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUVWFLFJBJTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine

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